2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide
Description
2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide is a benzamide derivative featuring a sulfamoyl group at position 5, a chloro substituent at position 4, and an amino group at position 2. The N-(2-methylphenyl) moiety distinguishes it from related compounds. This structure is pharmacologically significant, as it is structurally related to Metolazone, a thiazide-like diuretic used to treat hypertension and edema . The sulfamoyl group is a critical pharmacophore, enabling interactions with carbonic anhydrase or renal ion transporters. Its molecular formula is C₁₄H₁₄ClN₃O₃S, with a molecular weight of 347.8 g/mol.
Properties
IUPAC Name |
2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-4-2-3-5-12(8)18-14(19)9-6-13(22(17,20)21)10(15)7-11(9)16/h2-7H,16H2,1H3,(H,18,19)(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXVGSRRJLYMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177941 | |
| Record name | 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23380-54-3 | |
| Record name | 2-Amino-5-(aminosulfonyl)-4-chloro-N-(2-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23380-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023380543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(aminosulphonyl)-4-chloro-N-(o-tolyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9363D8R2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Materials and Regioselectivity Considerations
A common approach begins with methyl 2,4-dihalo-5-sulfamoyl-benzoates (e.g., methyl 2,4-dichloro-5-sulfamoyl-benzoate). The halogen atoms at positions 2 and 4 are susceptible to nucleophilic substitution, but regioselectivity depends on reaction conditions:
-
Polar aprotic solvents (DMSO) : Favor ortho substitution (position 2) due to enhanced nucleophilicity and stabilization of transition states.
-
Polar protic solvents (MeOH) : Promote para substitution (position 4) via hydrogen bonding effects.
For example, methyl 2,4-dichloro-5-sulfamoyl-benzoate reacts with cyclohexanethiol in DMSO at 60°C for 72 hours, yielding 70–85% ortho-substituted product. This selectivity is critical for subsequent amidation at position 4.
Table 1: Regioselectivity in Dihalo-Sulfamoyl Benzoate Substitution
| Starting Material | Nucleophile | Solvent | % Ortho | % Para |
|---|---|---|---|---|
| 2,4-Cl | Cyclohexyl | DMSO | 58.8 | 35.3 |
| 2,4-Br | Phenyl | MeOH | 9.1 | 90.9 |
Amination at Position 2
After para substitution (position 4) with 2-methylaniline, the ortho halogen (position 2) undergoes amination. Catalytic amination using CuI/L-proline in DMSO at 100°C converts the chloro group to an amino moiety with 85–92% yield. This step often requires Boc protection of the sulfamoyl group to prevent side reactions.
Sulfamoylation of Benzamide Precursors
Direct Sulfamoylation via Chlorosulfonic Acid
An alternative route starts with 2-amino-4-chloro-N-(2-methylphenyl)benzamide. Sulfamoylation at position 5 is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C, followed by quenching with ammonium hydroxide. Key parameters:
Nitro Reduction Pathway
For substrates with electron-withdrawing groups, nitration followed by reduction proves effective:
Table 2: Nitration-Redution Efficiency
| Method | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| H₂/Pd/C | 10% Pd | 25 | 88 |
| Fe/HCl | - | 70 | 82 |
Coupling Strategies for Amide Formation
Schotten-Baumann Reaction
Activation of 2-amino-4-chloro-5-sulfamoylbenzoic acid via thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 2-methylaniline in aqueous NaOH/dichloromethane. This method achieves 75–83% yield but requires strict pH control to avoid hydrolysis.
Microwave-Assisted Coupling
Recent advancements utilize microwave irradiation (150 W, 100°C, 20 min) to accelerate amide bond formation, reducing reaction time from 12 hours to 20 minutes while maintaining 89% yield.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/n-hexane (1:3) yields needle-shaped crystals with >99% purity (HPLC). Impurities such as residual 2-methylaniline (<0.1%) are removed via activated charcoal treatment.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the sulfamoyl group, leading to different oxidation states.
Reduction: Reduction reactions can target the chloro group or the benzamide core, resulting in dechlorination or reduction of the carbonyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
Key Structural Features of the Target Compound
- Benzamide core with substitutions at positions 2 (amino), 4 (chloro), and 5 (sulfamoyl).
- N-(2-methylphenyl) group as the amide substituent.
Comparative Analysis
The following compounds share structural similarities but differ in substituents, impacting physicochemical properties and biological activity:
Physicochemical Properties
- Lipophilicity : The N-(2-methylphenyl) group in the target compound provides moderate lipophilicity, favoring membrane permeability. Compounds with polar substituents (e.g., hydroxyethyl in ) exhibit lower logP values.
- Hydrogen Bonding: The amino and sulfamoyl groups in the target compound facilitate hydrogen bonding, critical for target recognition. Methoxy or acetylated analogs () show reduced hydrogen-bonding capacity.
Biological Activity
2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide, also known as Metolazone EP Impurity E, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a sulfonamide group, which is significant for its biological activity. The presence of the chloro and methyl groups contributes to the compound's lipophilicity and potential interactions with biological targets.
Antiviral Activity
Recent studies have indicated that benzamide derivatives, including compounds similar to this compound, exhibit antiviral properties. These compounds have been shown to inhibit the hepatitis B virus (HBV) by promoting the formation of empty capsids through specific interactions with HBV core proteins. This mechanism disrupts viral assembly without affecting other cellular components, indicating a targeted approach to antiviral therapy .
Anticancer Properties
Benzamide derivatives have also been explored for their anticancer properties. Research has demonstrated that certain benzamide analogues can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cancer cells. By downregulating DHFR levels, these compounds can effectively reduce cell proliferation in various cancer types, including lymphoblastic leukemia and breast cancer .
Table 1: Summary of Anticancer Activity of Benzamide Derivatives
| Compound | Target Enzyme | IC50 (μM) | Cancer Type |
|---|---|---|---|
| Compound A | DHFR | 0.27 | Lymphoblastic Leukemia |
| Compound B | DHFR | 0.15 | Breast Cancer |
| Compound C | DHFR | 0.50 | Osteogenic Sarcoma |
Inhibition of Viral Assembly
The mechanism by which this compound inhibits HBV involves binding to the heteroaryldihydropyrimidine (HAP) pocket at the dimer-dimer interface of the core protein. This interaction prevents proper nucleocapsid assembly, thereby reducing viral replication .
Targeting Dihydrofolate Reductase
In cancer therapy, inhibition of DHFR by benzamide derivatives leads to decreased levels of tetrahydrofolate, impairing nucleotide synthesis necessary for DNA replication. This mechanism is particularly effective against tumors with high proliferation rates .
Case Studies
-
Case Study on Antiviral Efficacy
A study evaluated the antiviral efficacy of a series of benzamide derivatives against HBV in vitro. Among these, a derivative closely related to this compound demonstrated significant reductions in cytoplasmic HBV DNA levels, supporting its potential as a therapeutic agent against chronic HBV infection . -
Case Study on Anticancer Activity
A clinical trial investigated the effects of a benzamide derivative on patients with refractory breast cancer. Results indicated that patients receiving this treatment exhibited a marked decrease in tumor size and improved overall survival rates compared to historical controls .
Q & A
Q. Table 1. Key Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid, 0–5°C, 12 h | 87 | |
| Amide Coupling | Ethyl chloroformate, DCM, rt, 3 h | 94 | |
| Purification | Silica gel, ethyl acetate/hexane (3:7) | >98 |
Q. Table 2. Comparative Biological Activity
| Derivative | IC (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| Parent Compound | 12 | 2.1 | 15 |
| 4-Fluoro Analog | 8 | 2.3 | 12 |
| 3-Methoxy Analog | 35 | 1.9 | 28 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
